molecular formula C18H16ClN3OS B2729379 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034596-27-3

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2729379
CAS No.: 2034596-27-3
M. Wt: 357.86
InChI Key: KQHTXGBNYUUIBJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a urea backbone substituted with a 4-chlorobenzyl group and a 2-(thiophen-3-yl)pyridin-3-yl)methyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves a multi-step process:

    Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-chlorobenzylamine and 2-(thiophen-3-yl)pyridine.

    Coupling Reaction: These intermediates are then coupled using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to form the final product.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistency and efficiency.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its chemical properties and biological activity.

    1-(4-Chlorobenzyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Similar structure but with a different thiophene substitution pattern.

Uniqueness

1-(4-Chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the specific positioning of the thiophene and pyridine rings, which can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-16-5-3-13(4-6-16)10-21-18(23)22-11-14-2-1-8-20-17(14)15-7-9-24-12-15/h1-9,12H,10-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHTXGBNYUUIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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